N-(Deoxyguanosin-8-yl)-1-aminopyrene N-(Deoxyguanosin-8-yl)-1-aminopyrene
Brand Name: Vulcanchem
CAS No.: 85989-43-1
VCID: VC21078748
InChI: InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19+/m0/s1
SMILES: C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O
Molecular Formula: C26H22N6O4
Molecular Weight: 482.5 g/mol

N-(Deoxyguanosin-8-yl)-1-aminopyrene

CAS No.: 85989-43-1

Cat. No.: VC21078748

Molecular Formula: C26H22N6O4

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

N-(Deoxyguanosin-8-yl)-1-aminopyrene - 85989-43-1

Specification

CAS No. 85989-43-1
Molecular Formula C26H22N6O4
Molecular Weight 482.5 g/mol
IUPAC Name 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one
Standard InChI InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19+/m0/s1
Standard InChI Key QBMJHUSBJZIUSS-IPMKNSEASA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O
SMILES C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O
Canonical SMILES C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator